molecular formula C17H15NO2 B1327487 3'-Cyano-3-(3-methoxyphenyl)propiophenone CAS No. 898774-52-2

3'-Cyano-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327487
CAS No.: 898774-52-2
M. Wt: 265.31 g/mol
InChI Key: KQZZVNGLPVIKQT-UHFFFAOYSA-N
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Description

3’-Cyano-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a propiophenone structure

Preparation Methods

The synthesis of 3’-Cyano-3-(3-methoxyphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For instance, magnesium and m-bromoanisole can be reacted in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride to produce a Grignard reagent. This reagent is then reacted with propionitrile to yield 3’-Cyano-3-(3-methoxyphenyl)propiophenone .

Chemical Reactions Analysis

3’-Cyano-3-(3-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’-Cyano-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3’-Cyano-3-(3-methoxyphenyl)propiophenone can be compared with other similar compounds such as:

  • 3’-Cyano-3-(2-methoxyphenyl)propiophenone
  • 4’-Cyano-3-(3-methoxyphenyl)propiophenone
  • 3-(3-Methoxyphenyl)propionic acid

These compounds share similar structural features but differ in the position of the cyano and methoxy groups, which can significantly affect their chemical properties and applications .

Properties

IUPAC Name

3-[3-(3-methoxyphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-16-7-3-4-13(11-16)8-9-17(19)15-6-2-5-14(10-15)12-18/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZZVNGLPVIKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644215
Record name 3-[3-(3-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-52-2
Record name 3-[3-(3-Methoxyphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(3-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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